The presence of a reactive iodine atom suggests potential use of 3,5-Difluoro-4-iodophenol as a starting material for further organic synthesis. Through techniques like cross-coupling reactions, the iodine group could be substituted with other functionalities, allowing for the creation of novel molecules with desired properties [].
Fluorine atoms can play a significant role in the biological activity of drugs. The strategic incorporation of fluorine can enhance a molecule's potency, selectivity, and metabolic stability []. 3,5-Difluoro-4-iodophenol could be investigated as a scaffold for the development of new therapeutic agents, with the fluorine atoms potentially influencing interactions with biological targets.
Aromatic organic molecules with halogen substituents can be explored for their potential applications in material science. For instance, they may be studied for their ability to form liquid crystals or conductive polymers []. The combination of fluorine and iodine in 3,5-Difluoro-4-iodophenol could lead to unique material properties.
3,5-Difluoro-4-iodophenol is an organic compound with the molecular formula and a molecular weight of approximately 255.99 g/mol. It features two fluorine atoms and one iodine atom attached to a phenolic ring, which contributes to its unique chemical properties. This compound is characterized by its ability to engage in various
Several methods exist for synthesizing 3,5-difluoro-4-iodophenol:
3,5-Difluoro-4-iodophenol serves as an important intermediate in organic synthesis and pharmaceutical development. Its applications include:
Several compounds share structural similarities with 3,5-difluoro-4-iodophenol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Fluoro-4-iodophenol | Contains only one fluorine atom | |
2,3-Difluoro-4-iodophenol | Different substitution pattern on the aromatic ring | |
3,5-Dichloro-4-iodophenol | Chlorine instead of fluorine | |
4-Iodophenol | Lacks fluorine substituents altogether |
These compounds illustrate various modifications that can influence reactivity and biological activity. The unique combination of two fluorine atoms and one iodine atom in 3,5-difluoro-4-iodophenol sets it apart from these similar compounds by potentially enhancing its electronic properties and reactivity profile .
Irritant